![molecular formula C19H21F2N3O B12314788 N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-ブチル-3-(2,4-ジフルオロフェニル)-3,4-ジアザトリシクロ[52102,6]デカ-2(6),4-ジエン-5-カルボキサミドは、ユニークな三環構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-tert-ブチル-3-(2,4-ジフルオロフェニル)-3,4-ジアザトリシクロ[5.2.1.02,6]デカ-2(6),4-ジエン-5-カルボキサミドの合成は、通常、複数の手順を伴います。最初のステップは、多くの場合、三環コア構造の形成を含み、その後、tert-ブチル基とジフルオロフェニル基が導入されます。温度、圧力、触媒の使用などの特定の反応条件は、この化合物の合成を成功させるために不可欠です。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、工業規格を満たすために、連続フローリアクターや高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N-tert-ブチル-3-(2,4-ジフルオロフェニル)-3,4-ジアザトリシクロ[5.2.1.02,6]デカ-2(6),4-ジエン-5-カルボキサミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素含有官能基を導入できます。
還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりできます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。溶媒の選択、温度、pHなどの反応条件は、目的の成果を得るために重要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は完全に飽和した化合物を生成する可能性があります。
科学的研究の応用
N-tert-ブチル-3-(2,4-ジフルオロフェニル)-3,4-ジアザトリシクロ[5.2.1.02,6]デカ-2(6),4-ジエン-5-カルボキサミドには、いくつかの科学研究における応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
N-tert-ブチル-3-(2,4-ジフルオロフェニル)-3,4-ジアザトリシクロ[5.2.1.02,6]デカ-2(6),4-ジエン-5-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節して、さまざまな生物学的効果をもたらす可能性があります。正確な分子メカニズムと関与する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
トリシクロ[5.2.1.02,6]デカ-3,8-ジエン: 同様の三環コア構造を共有しています。
ジシクロペンタジエン: 関連する二環構造を持つ別の化合物です。
独自性
N-tert-ブチル-3-(2,4-ジフルオロフェニル)-3,4-ジアザトリシクロ[5.2.1.02,6]デカ-2(6),4-ジエン-5-カルボキサミドは、tert-ブチル基とジフルオロフェニル基の存在により、独特の化学的および生物学的特性を与えられています。これらの修飾は、化合物の安定性、反応性、潜在的な治療応用を強化する可能性があります。
この詳細な記事は、N-tert-ブチル-3-(2,4-ジフルオロフェニル)-3,4-ジアザトリシクロ[52102,6]デカ-2(6),4-ジエン-5-カルボキサミドの合成、反応、応用、作用機序、類似化合物との比較について包括的な概要を提供しています。
特性
分子式 |
C19H21F2N3O |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide |
InChI |
InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25) |
InChIキー |
NTPZXHMTJGOMCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)
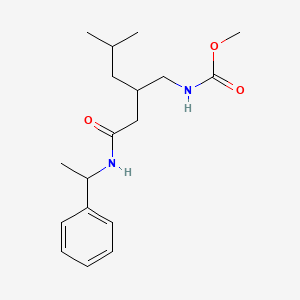
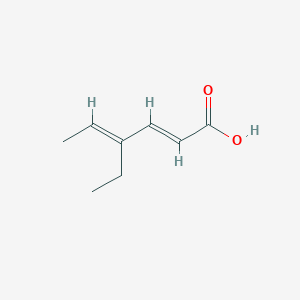
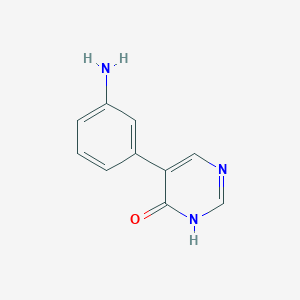
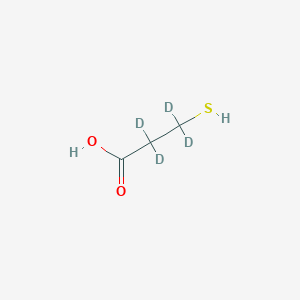
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)



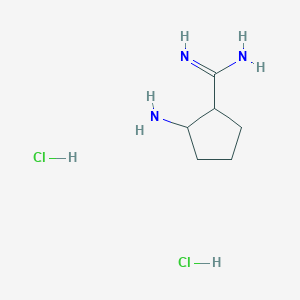
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)

